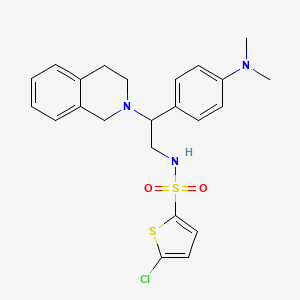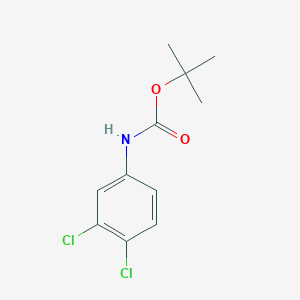![molecular formula C13H18N2O3 B3003204 [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid CAS No. 876603-01-9](/img/structure/B3003204.png)
[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of “[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid” and its derivatives has been studied in several papers . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .Molecular Structure Analysis
The molecular structure of “[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid” has been analyzed in several studies . The compound and its derivatives have been subjects of comparative analysis .Chemical Reactions Analysis
The chemical reactions involving “[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid” have been studied . For instance, compound 5a was found to inhibit the catalytical activity of PARP1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid” have been analyzed in several studies . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Wissenschaftliche Forschungsanwendungen
Alpha1-Adrenergic Receptor Modulation
- Application : [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid derivatives have been studied as potential α1-AR antagonists. These compounds exhibit affinity for α1-AR subtypes and may have therapeutic implications for conditions like cardiac hypertrophy, hypertension, and depression .
Antimicrobial Activity
- Application : Some [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid derivatives have shown promising antimicrobial activity. Docking simulations revealed interactions with oxidoreductase enzymes, suggesting potential as antimicrobial agents .
Neuroprotection Against Aluminum-Induced Neurotoxicity
- Application : A specific piperazine derivative containing [4-(2-methoxyphenyl)-piperazin-1-yl]-phenyl carbamic acid ethyl ester demonstrated protective effects against aluminum-induced neurotoxicity. In silico studies supported its potential as a neuroprotective agent .
Alzheimer’s Disease Research
- Application : [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid derivatives have been investigated for their potential in AD treatment. Enhancing cholinergic transmission is a key strategy, and these compounds may contribute to novel therapies .
Central Nervous System Drug Discovery
- Application : Considering the role of α1-ARs in neurodegenerative and psychiatric conditions, compounds related to [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid could be explored further for CNS disorders .
Other Potential Applications
Wirkmechanismus
Target of Action
The primary target of [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is associated with memory and cognition . The compound also shows affinity for alpha1-adrenergic receptors , which are involved in various physiological responses such as contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as an inhibitor of AChE , preventing the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition . This results in an increase in acetylcholine levels, enhancing cholinergic neurotransmission . It also interacts with alpha1-adrenergic receptors, but the exact nature of this interaction needs further investigation .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This can have downstream effects on cognitive function, particularly memory . The interaction with alpha1-adrenergic receptors could potentially affect various physiological responses mediated by these receptors .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties, as supported by in silico studies . .
Result of Action
The inhibition of AChE and the resulting increase in acetylcholine levels can lead to improvements in cognitive function, particularly memory .
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-12-5-3-2-4-11(12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBXBAKQDBTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3003121.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B3003124.png)


![6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride](/img/structure/B3003128.png)

![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)
![Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-](/img/structure/B3003140.png)
![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)